molecular formula C15H13FN4O2 B2673397 5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941883-99-4

5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2673397
CAS No.: 941883-99-4
M. Wt: 300.293
InChI Key: SRLOXBGKWZBJBG-UHFFFAOYSA-N
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Description

5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds is known for its diverse pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties . The presence of a fluorophenyl group and the pyrido[2,3-d]pyrimidine core structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the condensation of 4-fluoroaniline with 1,3-dimethylbarbituric acid under acidic conditions to form an intermediate. This intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrido[2,3-d]pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced phenyl derivatives, and various substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown potential as an anti-inflammatory agent. It inhibits the activity of key inflammatory mediators, making it a candidate for treating inflammatory diseases .

Medicine

In medicine, this compound is being investigated for its antitumor properties. It has demonstrated the ability to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it valuable for creating a wide range of products.

Mechanism of Action

The mechanism of action of 5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of specific enzymes and signaling pathways. It targets enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione stands out due to its combination of a fluorophenyl group and a pyrido[2,3-d]pyrimidine core. This unique structure enhances its pharmacological profile, making it more effective in inhibiting specific enzymes and pathways compared to its analogs .

Properties

IUPAC Name

5-(4-fluoroanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-19-13-12(14(21)20(2)15(19)22)11(7-8-17-13)18-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLOXBGKWZBJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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